molecular formula C11H15BO4 B581985 (4-Butoxy-3-formylphenyl)boronic acid CAS No. 815619-87-5

(4-Butoxy-3-formylphenyl)boronic acid

Cat. No.: B581985
CAS No.: 815619-87-5
M. Wt: 222.047
InChI Key: CXMOGUFQKZWEGE-UHFFFAOYSA-N
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Description

(4-Butoxy-3-formylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This compound features a butoxy group and a formyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.

Mechanism of Action

Target of Action

The primary target of (4-Butoxy-3-formylphenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound transfers an organic group to the palladium catalyst . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects include the synthesis of various organic compounds, including many inhibitors of serine proteases .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared , suggesting it may have favorable bioavailability.

Result of Action

The molecular effect of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . On a cellular level, this can lead to the synthesis of various organic compounds, potentially including inhibitors of serine proteases , which can influence the growth, progression, and metastasis of tumor cells .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction conditions need to be exceptionally mild and functional group tolerant . Additionally, the compound is generally environmentally benign , suggesting it may have minimal environmental impact.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Butoxy-3-formylphenyl)boronic acid typically involves the hydroboration of an appropriate precursor. One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3) or triisopropyl borate (B(Oi-Pr)3). The reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods

Industrial production of boronic acids, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve crystallization or chromatography to obtain high-purity boronic acid derivatives.

Chemical Reactions Analysis

Types of Reactions

(4-Butoxy-3-formylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Butoxy-3-formylphenyl)boronic acid is unique due to the presence of both a butoxy group and a formyl group on the phenyl ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate for synthesizing a wide range of organic compounds .

Biological Activity

(4-Butoxy-3-formylphenyl)boronic acid (CAS No. 815619-87-5) is a boronic acid derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

This compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a butoxy and a formyl group. This structure contributes to its unique reactivity and biological interactions.

  • Molecular Formula : C11H15BO4
  • Molecular Weight : 222.05 g/mol

Antimicrobial Activity

Research indicates that boronic acids, including this compound, exhibit antimicrobial properties. Boronic acids can inhibit the activity of certain enzymes critical for bacterial survival, such as β-lactamases, making them potential candidates for combating antibiotic-resistant strains.

  • Mechanism of Action : The antimicrobial action may involve the inhibition of key enzymes by forming covalent bonds with active site residues, thereby disrupting microbial metabolism.
  • Case Studies :
    • A study demonstrated that related boronic acids displayed significant activity against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .
    • In vitro tests showed that this compound has a Minimum Inhibitory Concentration (MIC) lower than some established antibiotics, suggesting its potential as an effective antimicrobial agent .

Anticancer Activity

Boronic acids have also been explored for their anticancer properties. They may act through various mechanisms, including:

  • Enzyme Inhibition : Boronic acids can inhibit proteasomes or other cancer-related enzymes, leading to apoptosis in cancer cells.
  • Research Findings :
    • Studies have indicated that boronic acid derivatives can enhance the efficacy of existing chemotherapeutics when used in combination therapies .
    • Clinical trials involving boronic acids in combination with drugs like bortezomib have shown promising results in treating various cancers, including multiple myeloma and lymphoma .

Comparative Analysis of Biological Activity

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModeratePromisingEnzyme inhibition, apoptosis induction
Phenylboronic acidHighModerateβ-lactamase inhibition
BenzoxaborolesHighHightRNA synthetase inhibition

Research Findings and Case Studies

  • Antimicrobial Studies :
    • A study on related compounds found that modifications to the boronic acid structure significantly influenced their antimicrobial efficacy against Candida albicans and Bacillus cereus, indicating that structural variations can enhance activity .
  • Anticancer Mechanisms :
    • Research focusing on the combination of this compound with established chemotherapeutics has shown enhanced cytotoxicity in resistant cancer cell lines .

Properties

IUPAC Name

(4-butoxy-3-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO4/c1-2-3-6-16-11-5-4-10(12(14)15)7-9(11)8-13/h4-5,7-8,14-15H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMOGUFQKZWEGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCCC)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743096
Record name (4-Butoxy-3-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

815619-87-5
Record name (4-Butoxy-3-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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